6-Ethoxy-2,3-difluorobenzoic acid CAS number
6-Ethoxy-2,3-difluorobenzoic acid CAS number
An In-Depth Technical Guide to 6-Ethoxy-2,3-difluorobenzoic acid (CAS No. 1431329-81-5)
Introduction
6-Ethoxy-2,3-difluorobenzoic acid is a fluorinated aromatic building block of significant interest to researchers in medicinal and agrochemical chemistry.[1] Its CAS Number is 1431329-81-5 . The strategic incorporation of fluorine atoms and an ethoxy group onto the benzoic acid scaffold imparts unique physicochemical properties that are highly sought after in the design of novel bioactive molecules. The presence of fluorine can modulate a compound's lipophilicity, metabolic stability, and binding affinity, making it a valuable tool in modern drug discovery.[2][3]
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of 6-ethoxy-2,3-difluorobenzoic acid. We will delve into its chemical properties, established synthesis protocols with mechanistic insights, key applications as a versatile intermediate, and essential safety and handling procedures. The aim is to equip the reader with the technical knowledge required to effectively utilize this compound in a research and development setting.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding the physicochemical properties of a chemical are foundational to its successful application. The key identifiers for 6-ethoxy-2,3-difluorobenzoic acid are summarized below.
| Identifier | Value |
| CAS Number | 1431329-81-5[1] |
| IUPAC Name | 6-ethoxy-2,3-difluorobenzoic acid[1] |
| Molecular Formula | C₉H₈F₂O₃[1] |
| Molecular Weight | 202.16 g/mol [1] |
| InChI Key | LKUXFZWPJFDQGP-UHFFFAOYSA-N[1] |
| Canonical SMILES | CCOC1=C(C(=C(C=C1)F)F)C(=O)O |
While extensive experimental data for this specific molecule is not widely published, the table below lists key properties, including data for structurally similar difluorobenzoic acid isomers to provide context.
| Property | Value / Remarks |
| Physical Form | Expected to be a solid at room temperature. |
| Melting Point | Not reported. For comparison, 2,3-difluorobenzoic acid melts at 163-165 °C[4] and 2,6-difluorobenzoic acid melts at 157-161 °C. |
| Boiling Point | Not reported. For comparison, 2-amino-4,6-difluorobenzoic acid has a predicted boiling point of 305.8 °C at 760 mmHg.[5] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and acetone. |
| pKa | Not reported. The electron-withdrawing nature of the fluorine atoms is expected to lower the pKa compared to benzoic acid. |
Synthesis and Mechanistic Considerations
The synthesis of 6-ethoxy-2,3-difluorobenzoic acid can be approached through several routes. A common and efficient strategy involves the oxidation of a corresponding benzaldehyde precursor. This method is advantageous for its high yield and purity, making it suitable for producing pharmaceutical-grade material.[1]
Synthetic Workflow Diagram
Caption: A potential synthetic pathway to 6-Ethoxy-2,3-difluorobenzoic acid.
Detailed Experimental Protocol: Oxidation of 2,3-Difluoro-6-ethoxybenzaldehyde
This protocol describes the oxidation step, a critical transformation in the synthesis. The causality for reagent choice is rooted in established organic chemistry principles: hydrogen peroxide in a basic medium (like potassium hydroxide) is a classic, effective, and relatively "green" method for converting aldehydes to carboxylic acids without requiring heavy metal oxidants.
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2,3-difluoro-6-ethoxybenzaldehyde (1 equivalent) in a suitable solvent mixture, such as aqueous methanol.
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Basification: Add an aqueous solution of potassium hydroxide (KOH, ~2-3 equivalents) to the flask and stir until the aldehyde is fully dissolved. The basic conditions are crucial for deprotonating the intermediate hydrated aldehyde, facilitating the oxidation.
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Oxidant Addition: Cool the reaction mixture in an ice bath to below 10°C. Cautiously add hydrogen peroxide (H₂O₂, 30% aqueous solution, ~1.5-2 equivalents) dropwise via the dropping funnel. The temperature must be strictly controlled during this exothermic step to prevent side reactions and decomposition of the peroxide, thereby maximizing yield and purity.[1]
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Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to approximately 70°C for 2-3 hours to ensure the reaction goes to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Quench any remaining peroxide by adding a small amount of sodium metabisulfite solution.
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Acidification: Carefully acidify the basic solution with a strong acid, such as hydrochloric acid (HCl), until the pH is approximately 1-2. The desired 6-ethoxy-2,3-difluorobenzoic acid will precipitate out of the aqueous solution as it is generally insoluble in acidic water.
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Purification: Collect the solid product by vacuum filtration and wash it with cold deionized water. For high-purity material required for pharmaceutical applications, recrystallization from a suitable solvent (e.g., ethanol/water) or purification via column chromatography may be necessary. The final product's identity and purity should be confirmed by NMR spectroscopy and melting point analysis.
Applications in Drug Discovery and Development
6-Ethoxy-2,3-difluorobenzoic acid is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate for building more complex molecules. Its value lies in the combination of its functional groups.[1]
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Carboxylic Acid Handle: The -COOH group is a versatile functional handle for forming amide bonds, esters, or participating in other coupling reactions.
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Difluoro Aromatic Ring: The 2,3-difluoro substitution pattern provides a unique electronic and steric profile. It can enhance binding to biological targets through specific fluorine-protein interactions and improve metabolic stability by blocking sites susceptible to oxidative metabolism.
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Ethoxy Group: The ethoxy group can also influence solubility, lipophilicity, and molecular conformation.
This compound is particularly useful in cross-coupling reactions, such as the Suzuki reaction, to create biaryl structures that are common motifs in many pharmaceuticals.[1] Structurally similar difluorobenzoic acids are known intermediates in the synthesis of potent molecules like the bacterial cell division inhibitor PC190723 and the insecticide Novaluron.[1]
Role as a Core Molecular Scaffold
Caption: Use of the title compound as a versatile intermediate.
Safety, Handling, and Storage
Proper handling of all chemicals is paramount for laboratory safety. While a specific Safety Data Sheet (SDS) for 6-ethoxy-2,3-difluorobenzoic acid should always be consulted, the following guidelines are based on protocols for similar fluorinated aromatic acids.[6][7][8][9]
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Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][9] Avoid contact with skin, eyes, and clothing.[8] After handling, wash hands thoroughly.[8]
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Hazards: Similar compounds are classified as skin and eye irritants.[8] May cause respiratory irritation.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][9] Keep away from strong oxidizing agents and strong bases, which are incompatible.[7]
-
Spill & Disposal: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[6] Dispose of the chemical and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.[9]
Conclusion
6-Ethoxy-2,3-difluorobenzoic acid (CAS No. 1431329-81-5) is a highly valuable and versatile building block for chemical synthesis. Its unique combination of a reactive carboxylic acid, a metabolically robust difluorinated ring, and a modulating ethoxy group makes it an important intermediate for constructing complex molecular targets in the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, properties, and safe handling procedures, as outlined in this guide, is essential for researchers aiming to leverage its full potential in their scientific endeavors.
References
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LookChem. (n.d.). Cas 126674-77-9, 2-AMINO-4,6-DIFLUOROBENZOIC ACID. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Difluorobenzoic acid. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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ResearchGate. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Retrieved from [Link]
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ResearchGate. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Retrieved from [Link]
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PubMed. (n.d.). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Retrieved from [Link]
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MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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